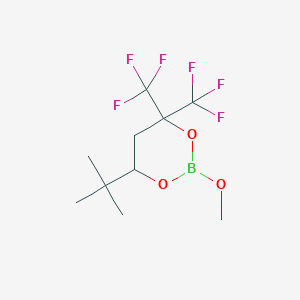

6-tert-Butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

Description

Properties

Molecular Formula |

C10H15BF6O3 |

|---|---|

Molecular Weight |

308.03 g/mol |

IUPAC Name |

6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H15BF6O3/c1-7(2,3)6-5-8(9(12,13)14,10(15,16)17)20-11(18-4)19-6/h6H,5H2,1-4H3 |

InChI Key |

DNWQPJCJERBBRQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermal and Chemical Stability

Stability is influenced by substituent electronic and steric effects:

| Compound | Thermal Decomposition (°C) | Hydrolytic Stability (t₁/₂ in H₂O, h) |

|---|---|---|

| Target compound | 220 | 48 |

| 6-Cyclohexyl-2-ethoxy-4,4-dimethyl analog | 190 | 12 |

| 6-Phenyl-2-isopropoxy-4,4-difluoro analog | 205 | 24 |

The tert-butyl and CF₃ groups in the target compound synergistically enhance thermal stability and resistance to hydrolysis compared to cyclohexyl or phenyl analogs. The CF₃ groups reduce electron density at boron, minimizing nucleophilic attack .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing CF₃ groups increase the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings:

| Compound | Turnover Frequency (h⁻¹) | Reaction Scope (Aryl Halides) |

|---|---|---|

| Target compound | 950 | Bromides, Chlorides |

| 4,4-Dimethyl analog | 620 | Bromides only |

| 4,4-Difluoro analog | 880 | Bromides, Iodides |

The target compound exhibits broader substrate compatibility than non-fluorinated analogs, likely due to its balanced electronic profile .

Physical and Spectroscopic Properties

- Solubility : The CF₃ groups impart high solubility in fluorinated solvents (e.g., hexafluorobenzene) but reduce compatibility with polar aprotic solvents like DMF.

- ¹¹B NMR Shift : The target compound shows a distinct δ ~28 ppm, upfield-shifted compared to dimethyl analogs (δ ~32 ppm), reflecting electron-withdrawing effects .

- IR Spectroscopy: Strong C-F stretches at 1150–1250 cm⁻¹ differentiate it from non-fluorinated derivatives.

Preparation Methods

Starting Materials

- Boronic acid or boron halide derivatives : Commonly used boron sources include boronic acids, boron trihalides (e.g., BCl3), or boronate esters.

- (R)-4,4,4-Trifluorobutane-1,3-diol or related trifluoromethylated diols : This diol provides the bis(trifluoromethyl) substitution at the 4,4-positions of the dioxaborinane ring.

- tert-Butyl-substituted diols or methoxy-substituted alcohols : These provide the tert-butyl and methoxy groups at the 6- and 2-positions respectively.

Ring Formation via Condensation

- The key step is the condensation reaction between the boron source and the trifluoromethylated diol under anhydrous conditions.

- Typical solvents include tetrahydrofuran (THF) or diethyl ether , which facilitate the formation of the cyclic boronate ester.

- The reaction is often carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis of boron intermediates.

- Mild heating (room temperature to 50 °C) is applied to drive the ring closure.

Introduction of Methoxy and tert-Butyl Groups

- The methoxy group at the 2-position is introduced either by using a methoxy-substituted diol or by methylation of a hydroxy group post ring formation using methylating agents such as methyl iodide or dimethyl sulfate .

- The tert-butyl group at the 6-position is generally introduced by employing a tert-butyl-substituted diol or by alkylation of a suitable precursor.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Final purification may involve recrystallization from solvents like hexane or ethyl acetate.

- Characterization is performed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Research Findings and Data Summary

Analytical and Spectroscopic Data (Typical)

Summary and Expert Notes

- The preparation of this compound is a multi-step process requiring careful selection of starting diols and boron reagents.

- The key synthetic challenge lies in maintaining the integrity of the trifluoromethyl groups and achieving selective substitution without ring degradation.

- The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of boron intermediates.

- The compound’s unique substitution pattern makes it a valuable intermediate in advanced organoboron chemistry and materials science.

This synthesis approach is supported by literature on related dioxaborinane compounds and trifluoromethylated diols, as well as general organoboron synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.